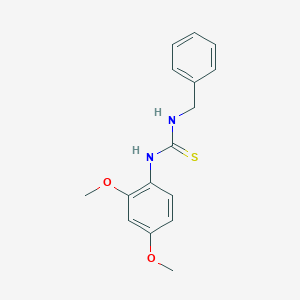

1-Benzyl-3-(2,4-dimethoxyphenyl)thiourea

Description

1-Benzyl-3-(2,4-dimethoxyphenyl)thiourea is a thiourea derivative characterized by a benzyl group at the N1 position and a 2,4-dimethoxyphenyl substituent at the N3 position. Thiourea derivatives are widely studied for their structural diversity, coordination chemistry, and applications in pharmaceuticals and materials science. The 2,4-dimethoxy substitution pattern on the aryl ring may influence electronic and steric effects, impacting molecular packing, hydrogen bonding, and biological activity .

Properties

IUPAC Name |

1-benzyl-3-(2,4-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-19-13-8-9-14(15(10-13)20-2)18-16(21)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYQINNSKHTSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-Benzyl-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of benzyl isothiocyanate with 2,4-dimethoxyaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

1-Benzyl-3-(2,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(2,4-dimethoxyphenyl)thiourea has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other substrates.

Biological Studies: Researchers use this compound to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The benzyl and 2,4-dimethoxyphenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-Benzyl-3-(2,3-dimethylphenyl)thiourea

- Molecular Formula : C₁₆H₁₈N₂S (vs. C₁₆H₁₈N₂O₂S for the target compound)

- Key Differences : The 2,3-dimethylphenyl group lacks methoxy substituents, reducing electron-donating effects compared to 2,4-dimethoxyphenyl. This may alter hydrogen-bonding capabilities and solubility .

- Applications : Used as an organic building block in synthetic chemistry .

1-Benzoyl-3-(4-hydroxyphenyl)thiourea

- Structural Features : A benzoyl group at N1 and a 4-hydroxyphenyl group at N3. The hydroxyl group participates in strong N—H⋯O hydrogen bonds (D⋯A = 2.631 Å), stabilizing the syn–anti configuration across the thiourea core .

- Comparison: Replacing the hydroxyl with methoxy groups (as in the target compound) reduces hydrogen-bond donor capacity but enhances lipophilicity.

1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea

- The 3-methoxyphenyl group may adopt distinct dihedral angles compared to 2,4-dimethoxyphenyl .

Crystallographic and Hydrogen-Bonding Trends

Thiourea derivatives exhibit consistent syn–anti configurations across the C—N bond, as seen in 1-Benzoyl-3-(4-hydroxyphenyl)thiourea (dihedral angle = 36.77° between benzoyl and hydroxyphenyl planes) . Key hydrogen-bond parameters for selected compounds:

| Compound | D—H⋯A | H⋯A (Å) | D⋯A (Å) | Angle (°) | Role of Substituents |

|---|---|---|---|---|---|

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | N2—H2B⋯O1 | 1.95 | 2.631 | 135 | Hydroxyl stabilizes packing |

| 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea | N1—H1⋯O1 | 1.89 | 2.586 | 137 | Chloro groups hinder packing |

| Target Compound (Predicted) | N—H⋯O/S | ~1.9–2.3 | ~2.5–3.1 | ~135–160 | Methoxy groups may form weaker C—H⋯O interactions |

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-Benzyl-3-(2,4-dimethoxyphenyl)thiourea?

The compound is typically synthesized via nucleophilic addition between a substituted aniline (e.g., benzylamine derivative) and a 2,4-dimethoxyphenyl isothiocyanate. The reaction is performed in aprotic solvents like dichloromethane or toluene under controlled temperatures (0–25°C) to minimize side reactions. Purification is achieved through recrystallization using methanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires strict stoichiometric control and inert atmospheres to prevent oxidation of the thiourea moiety .

Q. How do structural modifications (e.g., methoxy substituents) influence the compound's physicochemical properties?

The 2,4-dimethoxyphenyl group enhances solubility in polar solvents due to its electron-donating methoxy groups, while the benzyl moiety contributes to lipophilicity. Substituent positioning (ortho vs. para) affects hydrogen-bonding capacity: the 2-methoxy group facilitates intramolecular hydrogen bonding with the thiocarbonyl sulfur, stabilizing the thione tautomer. This tautomerization impacts reactivity in metal coordination and biological target interactions .

Q. What spectroscopic techniques are critical for characterizing this thiourea derivative?

Key methods include:

- FTIR : Confirms thiourea C=S stretching (1,050–1,250 cm⁻¹) and N–H bending (1,500–1,600 cm⁻¹).

- NMR : ¹H NMR identifies methoxy proton signals (δ 3.7–3.9 ppm) and aromatic splitting patterns. ¹³C NMR distinguishes thiocarbonyl (δ 175–185 ppm) from carbonyl groups.

- X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.68 Å, C–N: ~1.34 Å) and intermolecular interactions, such as N–H⋯S hydrogen bonds .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic and vibrational properties?

DFT studies (B3LYP/6-311++G(d,p)) model the compound’s geometry, vibrational modes, and frontier molecular orbitals. Key findings include:

- NBO analysis : Reveals hyperconjugative interactions (e.g., LP(S) → σ*(N–H)) stabilizing the thione form.

- HOMO-LUMO gaps : Predict reactivity trends; lower gaps (~3.5 eV) correlate with higher electrophilicity.

- TD-DFT : Simulates UV-Vis spectra, showing π→π* transitions in the 250–300 nm range. Experimental IR and Raman data validate computed vibrational assignments .

Q. How can researchers resolve contradictions in reported biological activities across similar thiourea derivatives?

Discrepancies often arise from assay conditions or substituent effects. For example:

- Antifungal activity : Derivatives with electron-withdrawing groups (e.g., chloro) show enhanced activity compared to methoxy-substituted analogs due to increased membrane permeability.

- Metal coordination : The 2,4-dimethoxy configuration may reduce chelation efficiency vs. unsubstituted phenyl groups, altering antimicrobial potency. Standardized assays (e.g., CLSI guidelines) and comparative SAR studies are recommended to isolate structural contributions .

Q. What strategies improve selectivity in targeting biological pathways (e.g., kinase inhibition vs. antimicrobial action)?

Rational design involves:

- Pharmacophore modeling : Prioritize substituents that enhance hydrogen bonding with kinase ATP-binding pockets (e.g., para-methoxy for π-stacking).

- Protease resistance : Introduce sterically hindered groups (e.g., tert-butyl) to reduce metabolic degradation in antibacterial applications.

- Docking simulations : Predict binding affinities to off-targets like carbonic anhydrase, minimizing cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.